2-(2-Methoxyphenyl)thiazolidine

Description

Structure

3D Structure

Properties

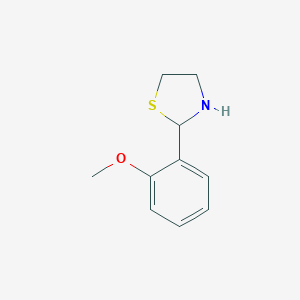

IUPAC Name |

2-(2-methoxyphenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPJOKSJGDFDBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2NCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961209 |

Source

|

| Record name | 2-(2-Methoxyphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40790-78-1 |

Source

|

| Record name | Thiazolidine, 2-(o-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040790781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)thiazolidine from o-Anisidine

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for producing 2-(2-methoxyphenyl)thiazolidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis originates from o-anisidine and proceeds through a two-stage process: the conversion of o-anisidine to the key intermediate, o-anisaldehyde, followed by a cyclocondensation reaction with an aminothiol to form the target thiazolidine ring. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explores the critical parameters influencing reaction outcomes. Mechanistic pathways and experimental workflows are visualized through diagrams to enhance clarity. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a technical understanding of this synthetic route.

Introduction to 2-Arylthiazolidines

Thiazolidine-containing compounds represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive molecules, including the antibiotic penicillin.[1] The 2-arylthiazolidine motif, in particular, is explored for a wide range of therapeutic applications, including the development of novel anticancer agents.[2][3][4] The specific target of this guide, this compound, combines the thiazolidine core with a methoxy-substituted phenyl group, a common feature in pharmacologically active compounds that can influence binding affinity and metabolic stability.

The synthesis of this target molecule from a readily available industrial chemical like o-anisidine is a task of practical relevance. This guide presents a viable, albeit challenging, synthetic route, emphasizing the chemical logic behind each step to empower researchers to adapt and optimize the procedures for their specific needs.

Overall Synthetic Strategy

The conversion of o-anisidine to this compound is most effectively approached as a two-stage synthesis.

-

Stage 1: Aldehyde Formation. Conversion of the primary aromatic amine group of o-anisidine into a formyl (aldehyde) group to produce o-anisaldehyde (2-methoxybenzaldehyde). This is the most challenging transformation of the sequence.

-

Stage 2: Thiazolidine Ring Formation. A cyclocondensation reaction between the synthesized o-anisaldehyde and an appropriate 1,2-aminothiol, such as L-cysteine or cysteamine, to yield the final product.

The complete workflow is outlined below.

Figure 1: Overall two-stage synthetic workflow.

Stage 1: Synthesis of o-Anisaldehyde from o-Anisidine

The direct conversion of an aniline to a benzaldehyde is not a standard single-step reaction. A robust method involves the transformation of the amine into a diazonium salt, which is a versatile intermediate that can then be converted to the desired aldehyde.

Reaction Principle and Mechanism

The process begins with the diazotization of o-anisidine. In this reaction, the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

Following diazotization, the diazonium group (-N₂⁺) is replaced by a formyl group (-CHO). This can be achieved through various named reactions, such as the Sandmeyer reaction using copper(I) cyanide followed by reduction and hydrolysis, or the Gattermann reaction . These methods, while classic, can involve hazardous reagents and variable yields. Modern variations may offer improved outcomes. For the purpose of this guide, we outline a conceptual protocol based on these principles.

Detailed Experimental Protocol: o-Anisaldehyde

Safety Warning: o-Anisidine is a suspected carcinogen and is toxic.[5][6][7] Diazonium salts can be explosive when isolated and dry. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Reagents:

-

o-Anisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Reagents for formylation (e.g., Copper(I) salt, formaldehyde source, as per specific named reaction protocol)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve o-anisidine (1.0 eq) in aqueous HCl (approx. 3.0 eq in water) and cool the mixture to 0–5 °C in an ice-salt bath. b. Prepare a solution of sodium nitrite (1.05 eq) in cold water. c. Add the sodium nitrite solution dropwise to the o-anisidine solution, ensuring the temperature remains below 5 °C. Stir vigorously. d. After the addition is complete, continue stirring for an additional 30 minutes at 0–5 °C. The resulting solution contains the o-methoxybenzene diazonium chloride intermediate.

-

Formylation (Conceptual - Sandmeyer-type): a. In a separate flask, prepare the formylation reagent according to the chosen literature procedure. b. Slowly add the cold diazonium salt solution from the previous step to the formylation reagent mixture. This step is often exothermic and may involve gas evolution; careful, controlled addition is crucial. c. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Work-up and Purification: a. Quench the reaction mixture carefully, if necessary. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether (3x volumes). c. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. e. Purify the crude o-anisaldehyde via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or vacuum distillation.

Characterization

The final product, o-anisaldehyde, is a colorless to pale yellow liquid. Its identity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity assessed by GC-MS.

Stage 2: Synthesis of this compound

This stage involves the well-established condensation reaction between an aldehyde and a 1,2-aminothiol. Using L-cysteine results in the formation of this compound-4-carboxylic acid, which is often a desirable derivative in drug development.[2][8]

Reaction Principle and Mechanism

The formation of the thiazolidine ring is a classic example of cyclocondensation. The reaction proceeds through a two-step mechanism under mild, often neutral or slightly acidic, conditions.[9]

-

Schiff Base Formation: The nucleophilic amino group of L-cysteine attacks the electrophilic carbonyl carbon of o-anisaldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The thiol (-SH) group then acts as an intramolecular nucleophile, attacking the imine carbon. This ring-closing step forms the five-membered thiazolidine heterocycle.

This mechanism is highly efficient and generally proceeds cleanly at room temperature.

Figure 2: Mechanism of thiazolidine formation.

Detailed Experimental Protocol: Thiazolidine Formation

This protocol is adapted from established procedures for synthesizing 2-arylthiazolidine-4-carboxylic acids.[2]

Reagents:

-

o-Anisaldehyde

-

L-Cysteine

-

Ethanol

-

Deionized Water

-

Diethyl Ether

Protocol:

-

In a round-bottom flask, dissolve L-cysteine (1.0 eq) in a mixture of ethanol and water (e.g., a 10:1 ratio).

-

Add o-anisaldehyde (1.0 eq) to the solution.

-

Stir the mixture at ambient temperature (20–25 °C) for 6–15 hours. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate out of the solution as a white solid.

-

Once the reaction is complete, collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted aldehyde.

-

Dry the product under vacuum to yield (2RS,4R)-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid. The notation (2RS,4R) indicates that the product is a mixture of diastereomers at the C2 position, while the stereochemistry at C4 is retained from the L-cysteine starting material.

Characterization

The final product should be characterized by ¹H NMR and ¹³C NMR to confirm the structure and by mass spectrometry to verify the molecular weight. The melting point can be used as an indicator of purity.

Critical Parameters and Optimization

The success of this synthesis relies on careful control of key experimental variables.

| Parameter | Stage 1 (Aldehyde Synthesis) | Stage 2 (Thiazolidine Formation) | Rationale & Optimization Insights |

| Temperature | 0–5 °C (Diazotization) | Room Temperature (20–25 °C) | Low temperature is essential to stabilize the diazonium salt intermediate. The thiazolidine formation is efficient at RT and higher temperatures may promote side reactions. |

| pH | Strongly Acidic | Near-Neutral | Diazotization requires a strong acid. The cyclocondensation is often fastest near neutral pH, where the amine is sufficiently nucleophilic without being fully protonated.[9] |

| Solvent | Aqueous HCl | Ethanol/Water | Aqueous medium is required for diazotization. A protic solvent system like EtOH/H₂O is ideal for dissolving the reactants for the cyclization step and often facilitates product precipitation.[2] |

| Stoichiometry | Slight excess of NaNO₂ | Equimolar (1:1) | A slight excess of nitrite ensures complete conversion of the amine. An equimolar ratio of aldehyde and aminothiol is typically sufficient for high conversion in the second stage. |

Safety Considerations

-

o-Anisidine: Classified as a Group 2B possible human carcinogen by IARC.[5] It is toxic upon inhalation, ingestion, and skin contact. Handle with extreme caution in a fume hood.

-

Diazonium Salts: Potentially explosive in a dry, solid state. Always keep in solution and handle at low temperatures.

-

Acids and Solvents: Concentrated HCl is corrosive. Organic solvents like diethyl ether are highly flammable. Handle all chemicals with appropriate engineering controls and PPE.

Conclusion

The synthesis of this compound from o-anisidine is a two-stage process that highlights fundamental transformations in organic chemistry. While the initial conversion of o-anisidine to o-anisaldehyde presents significant challenges requiring careful control over reaction conditions, the subsequent cyclocondensation to form the thiazolidine ring is a robust and high-yielding reaction. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully navigate this synthetic pathway, enabling the production of a valuable heterocyclic scaffold for applications in drug discovery and development.

References

-

Huang, T. C., Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link]

-

Publication on Mechanistic Studies on Thiazolidine Formation. (1998). Journal of Agricultural and Food Chemistry. [Link]

-

Wikipedia contributors. (2023). Thiazolidine. Wikipedia, The Free Encyclopedia. [Link]

-

Singh, G., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4930. [Link]

-

Gududuru, V., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(3), 1164-1174. [Link]

-

Thzolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (2018). Diva-portal.org. [Link]

-

Ramazani, Y., et al. (2016). Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate. ResearchGate. [Link]

-

Reaction scheme for the formation of thiazolidines. (2017). ResearchGate. [Link]

-

Pavar, G., et al. (2013). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 113(8), 5871-5918. [Link]

-

o-ANISALDEHYDE. Organic Syntheses. [Link]

-

Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. (2008). ResearchGate. [Link]

-

Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). ResearchGate. [Link]

-

Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. (2016). ResearchGate. [Link]

-

Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2010). PubMed. [Link]

- Preparation method of o-anisaldehyde. (2015).

-

Wikipedia contributors. (2023). o-Anisidine. Wikipedia, The Free Encyclopedia. [Link]

-

Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer. (2007). PubMed. [Link]

-

Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2024). ResearchGate. [Link]

-

ortho-Anisidine and ortho-Anisidine Hydrochloride. (2021). NCBI Bookshelf. [Link]

-

2-Anisidine hydrochloride. (n.d.). PubChem. [Link]

-

Evidence for activation of carcinogenic o-anisidine by prostaglandin H synthase: 32P-postlabelling analysis of DNA adduct formation. (2001). PubMed. [Link]

Sources

- 1. Thiazolidine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. o-Anisidine - Wikipedia [en.wikipedia.org]

- 6. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 2-Anisidine hydrochloride | C7H9NO.ClH | CID 8638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lib3.dss.go.th [lib3.dss.go.th]

An In-Depth Technical Guide to the Synthesis of 2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid. Moving beyond a simple recitation of procedural steps, this document delves into the mechanistic underpinnings of the synthetic strategy, offers expert insights into reaction optimization, and presents a detailed protocol for its successful laboratory preparation. The content herein is curated to empower researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery with the knowledge to not only replicate this synthesis but also to rationally design and explore novel derivatives.

Introduction: The Significance of the Thiazolidine Scaffold

Thiazolidine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiazolidine ring, a saturated five-membered heterocycle containing a sulfur and a nitrogen atom, serves as a versatile scaffold for the development of therapeutic agents. These compounds have demonstrated a wide array of biological effects, including antimicrobial, antioxidant, anticancer, and antidiabetic properties.[1][2][3][4]

The introduction of an aryl substituent at the 2-position of the thiazolidine-4-carboxylic acid core can significantly influence the molecule's biological profile. The 2-(2-methoxyphenyl) substitution, in particular, introduces a key structural motif with the potential for specific receptor interactions and metabolic pathways. The methoxy group can act as a hydrogen bond acceptor and influence the overall lipophilicity and electronic properties of the molecule, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This guide focuses on the synthesis of this specific derivative, providing a foundation for further investigation into its therapeutic potential.

Synthetic Strategy and Mechanistic Insights

The primary and most efficient route for the synthesis of this compound-4-carboxylic acid is the nucleophilic cyclocondensation of L-cysteine with 2-methoxybenzaldehyde.[1] This reaction is a classic example of imine formation followed by intramolecular cyclization, a cornerstone of heterocyclic synthesis.

The Reaction Mechanism: A Step-by-Step Elucidation

The reaction proceeds through a well-established mechanism involving the formation of an intermediate imine (Schiff base), which then undergoes a rapid intramolecular cyclization.

Figure 1: Reaction mechanism for the synthesis of this compound-4-carboxylic acid.

The initial step involves the nucleophilic attack of the amino group of L-cysteine on the carbonyl carbon of 2-methoxybenzaldehyde. This is followed by dehydration to form a transient imine intermediate. The key to the formation of the thiazolidine ring is the subsequent intramolecular nucleophilic attack of the thiol group of the cysteine moiety onto the imine carbon. This cyclization event leads to the formation of the five-membered thiazolidine ring.

Stereoselectivity: A Critical Consideration

The condensation of L-cysteine with an aldehyde introduces a new stereocenter at the C2 position of the thiazolidine ring. Since L-cysteine is a chiral molecule (possessing the (R) configuration at C4), the reaction product is a mixture of diastereomers: (2R, 4R) and (2S, 4R). The ratio of these diastereomers can be influenced by the reaction conditions, including the solvent and temperature.[5] For many biological applications, the separation and characterization of individual diastereomers are crucial, as they may exhibit different pharmacological activities.

Experimental Protocol: A Detailed Walkthrough

This section provides a detailed, step-by-step methodology for the synthesis of this compound-4-carboxylic acid.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |

| L-Cysteine hydrochloride | C₃H₇NO₂S·HCl | 157.62 | Sigma-Aldrich | ≥99% |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Alfa Aesar | 99% |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | Fisher Scientific | ≥99% |

| Ethanol | C₂H₆O | 46.07 | VWR | 95% |

| Distilled Water | H₂O | 18.02 | In-house | - |

Step-by-Step Synthesis Procedure

Figure 2: Experimental workflow for the synthesis.

-

Preparation of the Cysteine Solution: In a 100 mL round-bottom flask, dissolve L-cysteine hydrochloride (0.94 mmol) and sodium acetate (0.64 mmol) in 25 mL of distilled water. Stir the mixture until all solids are dissolved.

-

Preparation of the Aldehyde Solution: In a separate beaker, dissolve 2-methoxybenzaldehyde (0.98 mmol) in 26 mL of ethanol.

-

Reaction Initiation: Add the ethanolic solution of 2-methoxybenzaldehyde to the aqueous solution of L-cysteine and sodium acetate in the round-bottom flask.

-

Reaction Conditions: Stir the resulting mixture vigorously at room temperature for approximately 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, a precipitate may form. To enhance precipitation, the reaction flask can be placed in an ice-water bath.

-

Filtration and Washing: Collect the solid product by suction filtration. Wash the precipitate several times with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound-4-carboxylic acid as a solid.

Characterization of the Final Product

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Physical Properties

-

Appearance: White solid

-

Melting Point: 137-139 °C[2]

Spectroscopic Data

-

¹H NMR (DMSO-d₆, δ ppm):

-

3.495 (d, J = 14.31, 1H, 5-Hₐ)

-

3.551 (d, J = 14.31, 1H, 5-Hₑ)

-

3.795 (s, 3H, Ar-2′OCH₃)

-

3.919 (dd, ¹J = 9.52, ²J = 5.39, 1H, 4-H)

-

5.135 (s, 1H, 2-H)

-

6.953–8.049 (m, 4H, Ar-H)[2]

Expert Interpretation: The singlet at 5.135 ppm is characteristic of the proton at the C2 position of the thiazolidine ring. The two doublets around 3.5 ppm correspond to the diastereotopic protons at the C5 position. The singlet at 3.795 ppm confirms the presence of the methoxy group. The multiplet in the aromatic region corresponds to the protons of the 2-methoxyphenyl group.

-

-

Infrared (IR) Spectroscopy:

-

O-H stretch (carboxylic acid): A broad band is expected in the region of 2500-3300 cm⁻¹.[8][9]

-

C=O stretch (carboxylic acid): A strong, sharp absorption is anticipated around 1700-1730 cm⁻¹.[8]

-

N-H stretch: A medium intensity band is expected around 3300-3400 cm⁻¹.[1]

-

C-O-C stretch (ether): An absorption band is expected in the region of 1200-1250 cm⁻¹.[1]

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₁H₁₃NO₃S, 239.29 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the thiazolidine ring.

Purification and Diastereomer Separation

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

As previously mentioned, the synthesis yields a mixture of diastereomers. The separation of these diastereomers can be challenging but is often necessary for detailed biological evaluation. Common techniques for diastereomer separation include:

-

Fractional Crystallization: This method relies on the different solubilities of the diastereomers in a particular solvent.

-

Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase or derivatization with a chiral auxiliary followed by chromatography on a standard silica gel column can be effective.[10][11]

Biological Activity and Potential Applications

While specific biological studies on this compound-4-carboxylic acid are limited in the readily available literature, the broader class of 2-aryl-thiazolidine-4-carboxylic acids has shown promising antioxidant and antimicrobial activities.[1][12][13] The presence of a methoxy group on the aromatic ring has been shown to contribute favorably to the antioxidant properties of some thiazolidine derivatives.[1]

Further research is warranted to explore the specific biological profile of this compound, including its potential as an:

-

Antioxidant: To mitigate oxidative stress implicated in various diseases.[14]

-

Antimicrobial agent: To combat bacterial and fungal infections.[2][3]

-

Anticancer agent: As many heterocyclic compounds exhibit cytotoxic effects against cancer cell lines.[4]

Conclusion: A Foundation for Future Discovery

This technical guide has provided a comprehensive framework for the synthesis, characterization, and understanding of this compound-4-carboxylic acid. The detailed experimental protocol, coupled with mechanistic insights and characterization data, serves as a valuable resource for researchers. The inherent biological potential of the thiazolidine scaffold, combined with the specific structural features of the 2-methoxyphenyl substituent, makes this compound and its derivatives attractive targets for future drug discovery and development efforts. The methodologies and principles outlined herein are intended to facilitate and inspire further exploration in this exciting area of medicinal chemistry.

References

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Life: As A Complex System, 12(3), 82-93.

- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Semantic Scholar.

- Khan, I., & Ahmed, S. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1295-1300.

- 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.

- Synthesis, characterization and crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. (2025).

- Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)

- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (n.d.).

- Multi-Targeting Anticancer Activity of a New 4-Thiazolidinone Derivative with Anti-HER2 Antibodies in Human AGS Gastric Cancer Cells. (2023). MDPI.

- Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (n.d.).

- Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4- carboxylic acids. (n.d.). Scholars Research Library.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. (n.d.).

- 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid. (n.d.). Sigma-Aldrich.

- Spectral Assignments and Reference D

- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). MDPI.

- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (n.d.).

- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2025).

- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022).

- 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736. (n.d.). PubChem.

- Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom

- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PubMed.

- (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis. (n.d.). ChemicalBook.

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.).

- Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (n.d.). RSC Publishing.

- Chromatographic separ

- 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid. (n.d.). Guidechem.

- Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones in MCF-7 cells. (2015).

- interpreting infra-red spectra. (n.d.). Chemguide.

- IR Spectrum: Carboxylic Acids. (n.d.). Química Organica.org.

- Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geri

Sources

- 1. pjps.pk [pjps.pk]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-Targeting Anticancer Activity of a New 4-Thiazolidinone Derivative with Anti-HER2 Antibodies in Human AGS Gastric Cancer Cells | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 10. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. | Semantic Scholar [semanticscholar.org]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-(2-Methoxyphenyl)thiazolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Thiazolidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Among these, the 2-(2-methoxyphenyl)thiazolidine scaffold has emerged as a particularly promising pharmacophore. The precise and unambiguous structural elucidation of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development pipelines. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound derivatives. By delving into the causality behind experimental observations and providing validated protocols, this document serves as an authoritative resource for scientists in the field.

Introduction: The Significance of the this compound Core

The thiazolidine ring is a privileged heterocyclic motif found in numerous biologically active compounds, including antibacterial, antifungal, and anticancer agents. The substitution at the 2-position with an aryl group, specifically the 2-methoxyphenyl moiety, often imparts unique conformational features and electronic properties that can significantly influence biological activity. The methoxy group at the ortho position can engage in intramolecular hydrogen bonding and steric interactions, which can lock the molecule in a specific conformation, a critical factor for receptor binding. Therefore, a deep understanding of the spectroscopic signatures of these derivatives is essential for medicinal chemists to rationally design and synthesize new therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR provide invaluable information about the molecular framework, stereochemistry, and conformational dynamics.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of a typical this compound derivative reveals characteristic signals for the thiazolidine ring protons and the aromatic protons of the methoxyphenyl group.

Key Diagnostic Signals:

-

Thiazolidine Ring Protons:

-

H-2 (Methine Proton): This proton, situated between the sulfur and nitrogen atoms and attached to the stereocenter at C-2, typically appears as a singlet or a narrowly split multiplet in the downfield region, generally between δ 5.1-6.0 ppm .[1] The chemical shift is influenced by the electronic nature of the substituents on the phenyl ring and the nitrogen atom.

-

H-4 (Methylene/Methine Proton): The proton(s) at the C-4 position will vary in multiplicity depending on the substitution. In 2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, for instance, the H-4 proton appears as a doublet of doublets (dd) around δ 3.9-4.4 ppm .[1]

-

H-5 (Methylene Protons): These two diastereotopic protons typically appear as a pair of doublets (d) or an AB quartet, often in the range of δ 3.1-3.6 ppm , due to geminal coupling.[1] The non-equivalence of these protons is a hallmark of the chiral environment of the thiazolidine ring.

-

-

2-Methoxyphenyl Group Protons:

-

Aromatic Protons: The four protons on the methoxyphenyl ring will appear in the aromatic region (δ 6.8-8.1 ppm ) with multiplicities and coupling constants characteristic of a 1,2-disubstituted benzene ring.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is a key identifier, typically found in the upfield region of the aromatic spectrum, around δ 3.7-3.8 ppm .[1]

-

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-2 | 5.135 | s | - | [1] |

| H-4 | 3.919 | dd | ¹J = 9.52, ²J = 5.39 | [1] |

| H-5a | 3.495 | d | 14.31 | [1] |

| H-5b | 3.551 | d | 14.31 | [1] |

| Ar-H | 6.953-8.049 | m | - | [1] |

| -OCH₃ | 3.795 | s | - | [1] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insights into their chemical environment.

Characteristic Chemical Shifts:

-

Thiazolidine Ring Carbons:

-

C-2: The methine carbon at the 2-position is significantly deshielded due to the adjacent heteroatoms and the aromatic ring, typically resonating in the range of δ 60-70 ppm .

-

C-4: The chemical shift of C-4 is dependent on its substitution but generally appears in the range of δ 55-65 ppm .

-

C-5: The methylene carbon at C-5 is the most shielded of the ring carbons, with a chemical shift typically around δ 30-40 ppm .[2]

-

-

2-Methoxyphenyl Group Carbons:

-

Aromatic Carbons: The six aromatic carbons will give rise to signals in the δ 110-160 ppm region. The carbon attached to the methoxy group (C-2') will be the most deshielded.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a sharp signal around δ 55-56 ppm .[2]

-

Table 2: Representative ¹³C NMR Data for a 2-(Aryl)thiazolidine Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C=O (at position 4) | ~173.6 | [1] |

| C-2' (Ar-C-O) | ~162.0 | [1] |

| Aromatic Carbons | 121.5-138.4 | [1] |

| C-2 | ~65.4 | [2] |

| -OCH₃ | ~55.2 | [2] |

| C-5 | ~33.5 | [2] |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy can confirm the presence of the thiazolidine ring, the aromatic system, and other functional groups.

Key Vibrational Frequencies:

-

N-H Stretch: For N-unsubstituted or N-acyl thiazolidines, a characteristic N-H stretching vibration appears in the region of 3100-3500 cm⁻¹ .[1]

-

C-H Stretch (Aromatic): Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations from the thiazolidine ring and methoxy group are found just below 3000 cm⁻¹ .

-

C=O Stretch: If the thiazolidine ring contains a carbonyl group (e.g., a thiazolidinone), a strong C=O stretching band will be present in the region of 1660-1750 cm⁻¹ .[1][3]

-

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.[1]

-

C-O Stretch (Aryl Ether): The C-O stretching of the methoxy group gives rise to a strong band, usually in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

C-S Stretch: The C-S stretching vibration is typically weak and can be difficult to assign definitively, appearing in the 600-800 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |

| O-H | Stretch | 3500-3600 | Medium | [1] |

| N-H | Stretch | 3100-3300 | Medium | [1] |

| C=O | Stretch | 1660-1670 | Strong | [1] |

| N-H | Bend | 1489-1490 | Medium | [1] |

| C=C (Aromatic) | Stretch | 1386-1450 | Medium | [1] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Electron Impact (EI) and Electrospray Ionization (ESI) are commonly used techniques.

Expected Fragmentation Pathways:

The fragmentation of this compound derivatives is often initiated by the cleavage of the thiazolidine ring. Common fragmentation patterns include:

-

α-Cleavage: Cleavage of the bond adjacent to the nitrogen or sulfur atom.

-

Retro-Diels-Alder (RDA) type fragmentation: This can lead to the opening of the thiazolidine ring.

-

Loss of the methoxy group: Fragmentation of the methoxyphenyl moiety can occur, including the loss of a methyl radical (•CH₃) or a neutral formaldehyde molecule (CH₂O).

-

Formation of the 2-methoxyphenyliminium ion: A characteristic fragment corresponding to [C₇H₇O-CH=NH₂]⁺.

The exact fragmentation will depend on the specific substitution pattern of the thiazolidine derivative and the ionization method used.

Experimental Protocols

General Synthesis of this compound-4-carboxylic Acid

A common synthetic route involves the condensation of L-cysteine with 2-methoxybenzaldehyde.[4]

Procedure:

-

Dissolve L-cysteine in a suitable solvent system, such as aqueous DMSO.

-

Add a base, for example, NaHCO₃, to the solution.

-

Add 2-methoxybenzaldehyde dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified time until completion (monitored by TLC).

-

Work up the reaction mixture by extraction and purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Conclusion

The spectroscopic characterization of this compound derivatives is a critical step in their development as potential therapeutic agents. This guide has provided a detailed overview of the key spectroscopic signatures obtained from NMR, IR, and MS analyses. By understanding the characteristic chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently elucidate the structures of novel derivatives, thereby accelerating the drug discovery process. The provided protocols and workflows serve as a practical resource for scientists engaged in the synthesis and analysis of this important class of heterocyclic compounds.

References

-

Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

- Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of Scientific Research.

-

Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. (2021). Journal of Physics: Conference Series. Retrieved from [Link]

-

IR spectra of 2-(4-((3-aryl-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-arylacetamide(4). (n.d.). ResearchGate. Retrieved from [Link]

- Woolston, C. R. J., Lee, J. B., Swinbourne, F. J., & Thomas, W. A. (1992). Proton NMR investigation of some substituted 1,3-thiazolidin-4-ones. Magnetic Resonance in Chemistry, 30(11), 1075–1078.

-

¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e. (n.d.). ResearchGate. Retrieved from [Link]

- A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. (2016). Journal of Chemistry and Chemical Engineering.

- Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evalu

- Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry. (2006). Chemical Research in Toxicology.

- Woolston, C. R. J., Lee, J. B., & Swinbourne, F. J. (1993). Carbon-13 NMR investigation of some substituted 1,3-thiazolidin-4-ones. Magnetic Resonance in Chemistry, 31(5), 443–447.

- Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. (n.d.). International Journal for Scientific Research & Development.

-

Synthesis of Thiazolidinedione Compound Library. (2022). Molecules. Retrieved from [Link]

- Synthesis, Docking Study, and Structural Characterization of New Bioactive Thiazolidine-4-one Derivatives as Antibacterial and Antioxidant Agents. (2025).

-

Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Bioactive spiro-thiazolidine scaffolds. (n.d.). ResearchGate. Retrieved from [Link]

- Green synthesis, characterization, and multifaceted evaluation of thiazolidinone derivatives: a study. (n.d.).

- MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. (2019). Rasayan Journal of Chemistry.

- Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2021). Pharmaceuticals.

-

Synthesis, characterization and crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. (2025). ResearchGate. Retrieved from [Link]

-

1 H -NMR data for the prepared thiazolidinones (4a-e). (n.d.). ResearchGate. Retrieved from [Link]

- Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. (2018). South African Journal of Chemistry.

- Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2025).

-

Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. (2025). ResearchGate. Retrieved from [Link]

- Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). Egyptian Journal of Chemistry.

-

Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). (n.d.). ResearchGate. Retrieved from [Link]

-

(methoxyphenyl) thiazol-2'(3'H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. (n.d.). ResearchGate. Retrieved from [Link]

-

A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. (2025). ResearchGate. Retrieved from [Link]

-

2-Methoxyphenylacetone. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ResearchGate. Retrieved from [Link]

- Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. (2013). Journal of Pharmacy & Bioallied Sciences.

- Synthesis of New 4-Thiazolidinone, Pyrazoline and Isatin Based Conjugates with Promising Antitumor Activity. (n.d.). Molecules.

-

(2R)-1-(4-Methoxyphenyl)-4-methyl-4-penten-2-ol. (n.d.). SpectraBase. Retrieved from [Link]

-

13 C -NMR data for the prepared thiazolidinones (4a-e). (n.d.). ResearchGate. Retrieved from [Link]

- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic

-

Fragments of 1 H NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

- Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

-

Thiazolidinediones: Recent Development in Analytical Methodologies. (2023). ResearchGate. Retrieved from [Link]

-

3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. (n.d.). MDPI. Retrieved from [Link]

-

Mass Spectrometry :Fragmentation Pattern & Rules(Part-I). (2022, January 22). YouTube. Retrieved from [Link]

Sources

1H NMR and 13C NMR analysis of 2-(2-Methoxyphenyl)thiazolidine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(2-Methoxyphenyl)thiazolidine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a deep understanding of the molecule's structural elucidation.

Nuclear Magnetic Resonance spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. For a molecule like this compound, with its distinct aromatic and heterocyclic aliphatic domains, NMR provides an unparalleled, high-resolution view of its atomic framework.

The Strategic Selection of Experimental Parameters

The quality and interpretability of NMR data are not accidental; they are the result of deliberate experimental design.

-

Choice of Deuterated Solvent: The selection of a deuterated solvent is the first critical decision. While Deuterated Chloroform (CDCl₃) is a common first choice due to its versatility and ability to dissolve a wide range of organic compounds, solvents like Deuterated Dimethyl Sulfoxide (DMSO-d₆) can also be employed.[1][2] The choice is crucial as solvent-solute interactions can influence chemical shifts.[3][4] For instance, the lone pairs of electrons on the nitrogen and sulfur atoms of the thiazolidine ring, as well as the oxygen of the methoxy group, can interact with polar solvents, leading to shifts in the resonance of nearby protons and carbons.[5][6] Aromatic solvents like benzene-d₆ are generally avoided for initial analysis as their magnetic anisotropy can induce significant, often complex, shifts that complicate a primary structural assignment.

-

Instrument Frequency: This guide is predicated on data acquired from a high-field NMR spectrometer (e.g., 400 MHz or greater). The rationale is straightforward: higher magnetic field strengths increase the chemical shift dispersion, spreading out the signals and reducing spectral overlap. This is paramount for a molecule like this compound, where the protons on the thiazolidine ring can exhibit complex splitting patterns (multiplets) that would be poorly resolved at lower field strengths.

-

The Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.[1][7] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp resonance signal. Being chemically inert and volatile, it is defined as the zero point (0 ppm) on the chemical shift scale, against which all other resonances are measured.

Experimental Protocol: A Self-Validating System

The following protocol ensures reproducibility and accuracy in data acquisition.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Homogenization: Cap the tube and gently agitate or vortex until the sample is completely dissolved.

-

Standard Addition: Add one drop of TMS to the solution using a clean pipette.

-

Finalization: Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer's spinner turbine.

Data Acquisition Workflow

The diagram below outlines the logical flow of the NMR data acquisition process.

Caption: Workflow for NMR sample preparation and data acquisition.

Spectral Interpretation: Decoding the Molecular Structure

The true expertise lies in the accurate assignment of each signal in the ¹H and ¹³C NMR spectra to a specific atom within the molecule.

Molecular Structure and Atom Numbering

For clarity, the atoms of this compound are numbered as shown in the diagram below. This convention will be used for all spectral assignments.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

-

Aromatic Region (C'1-C'6): The four protons on the 2-methoxyphenyl ring are expected between δ 6.8 and 7.4 ppm. The electron-donating methoxy group (-OCH₃) causes shielding (an upfield shift) at the ortho (H-C'3) and para (H-C'5) positions relative to the meta positions (H-C'4, H-C'6). This results in a complex, overlapping multiplet pattern typical of an ABCD spin system.

-

Thiazolidine Ring (C2, C4, C5):

-

H-C2: This methine proton is uniquely positioned between the nitrogen and sulfur heteroatoms and is adjacent to the aromatic ring. This environment results in a significant downfield shift. It is expected to appear as a singlet around δ 5.9-6.2 ppm.[8]

-

H-C4 & H-C5: The two sets of methylene protons on the thiazolidine ring are diastereotopic, meaning they are chemically non-equivalent. They will couple with each other (geminal coupling) and with protons on the adjacent carbon (vicinal coupling). This leads to complex multiplets. The H₂-C4 protons, being adjacent to the nitrogen, are expected further downfield (δ ~4.0-4.4 ppm) than the H₂-C5 protons, which are adjacent to the sulfur (δ ~3.1-3.5 ppm).[2][9]

-

H-N3: The N-H proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent and concentration and can appear over a wide range. It may not be observed if it undergoes rapid exchange with residual D₂O in the solvent.

-

-

Methoxy Group (-OCH₃): The three equivalent protons of the methoxy group will produce a sharp, distinct singlet integrating to 3H, typically found around δ 3.8 ppm.[8][10]

Table 1: Summary of Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~ 7.20 - 7.40 | 2H | m | H-C'4, H-C'6 |

| ~ 6.85 - 7.00 | 2H | m | H-C'3, H-C'5 |

| ~ 5.9 - 6.2 | 1H | s | H-C2 |

| ~ 4.0 - 4.4 | 2H | m | H₂-C4 |

| ~ 3.85 | 3H | s | H₃-C (Methoxy) |

| ~ 3.1 - 3.5 | 2H | m | H₂-C5 |

| Variable | 1H | br s | H-N3 |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

-

Aromatic Region (C'1-C'6): Six distinct signals are expected. The carbon bearing the methoxy group (C'2) will be the most downfield aromatic carbon due to the deshielding effect of the oxygen atom, appearing around δ 156-158 ppm. The carbon attached to the thiazolidine ring (C'1) will also be distinct, likely around δ 130-132 ppm. The remaining four carbons will resonate in the typical aromatic region of δ 110-129 ppm.[8][11]

-

Thiazolidine Ring (C2, C4, C5):

-

C2: This methine carbon, bonded to both nitrogen and sulfur, is significantly deshielded and is expected in the range of δ 65-70 ppm.[7][8]

-

C4: The methylene carbon adjacent to the nitrogen atom will appear around δ 45-50 ppm.

-

C5: The methylene carbon adjacent to the sulfur atom is expected further upfield, around δ 33-38 ppm.[7]

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group gives a characteristic signal at δ 55-56 ppm.[12][13]

Table 2: Summary of Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156 - 158 | C'2 |

| ~ 130 - 132 | C'1 |

| ~ 110 - 129 | C'3, C'4, C'5, C'6 |

| ~ 65 - 70 | C2 |

| ~ 55 - 56 | -OCH₃ |

| ~ 45 - 50 | C4 |

| ~ 33 - 38 | C5 |

Conclusion: Synthesizing Data into Structural Confirmation

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous confirmation of the structure of this compound. The distinct signals for the methoxy group, the unique chemical shift of the C2-methine proton and carbon, the characteristic patterns of the thiazolidine methylene groups, and the complex signals of the substituted aromatic ring all concur to validate the proposed molecular architecture. This guide serves as a foundational reference for researchers, providing not only the expected spectral data but also the underlying scientific principles for its interpretation. This detailed understanding is critical for quality control, reaction monitoring, and the rational design of new thiazolidine-based therapeutic agents.

References

- Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.). Google Scholar.

-

Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Retrieved from [Link]

-

Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. (n.d.). SciELO. Retrieved from [Link]

-

A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. (2016). Canadian Center of Science and Education. Retrieved from [Link]

-

¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of New Scaffolds Thiazolidine-4-One Ring and Characterization from Derivatives of 1,3-Benzodioxole Schiff Bases and it. (n.d.). AIP Publishing. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (n.d.). IJFMR. Retrieved from [Link]

-

A Multinuclear NMR Study of Derivatives of Thiazolidine. (n.d.). RSC Publishing. Retrieved from [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. Retrieved from [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage. Retrieved from [Link]

-

(PDF) A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. (n.d.). ResearchGate. Retrieved from [Link]

-

How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. Retrieved from [Link]

-

Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013). The Journal of Physical Chemistry A. Retrieved from [Link]

-

Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013). PubMed. Retrieved from [Link]

Sources

- 1. sciensage.info [sciensage.info]

- 2. ijfmr.com [ijfmr.com]

- 3. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 4. reddit.com [reddit.com]

- 5. scielo.br [scielo.br]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. pubs.aip.org [pubs.aip.org]

- 8. ccsenet.org [ccsenet.org]

- 9. A multinuclear NMR study of derivatives of thiazolidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(2-Methoxyphenyl)thiazolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Methoxyphenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the structural nuances and practical considerations essential for laboratory work.

Introduction: The Significance of the Thiazolidine Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the thiazolidine ring system is a particularly privileged scaffold.[1] Thiazolidine, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3 respectively, offers a versatile framework for chemical modification.[1] The presence of these heteroatoms, particularly sulfur, often enhances the pharmacological properties of the resulting derivatives.[1][2] The thiazolidine nucleus is a key component in a wide range of bioactive molecules, exhibiting activities such as anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[1][2]

The subject of this guide, this compound, incorporates a methoxy-substituted phenyl ring at the 2-position of the thiazolidine core. This substitution is anticipated to modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity and potential as a drug candidate. Understanding the fundamental physical and chemical properties of this specific molecule is a critical first step in its evaluation for further development.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction conditions to formulation.

Core Molecular Attributes

The foundational properties of this compound are summarized in the table below. These have been determined from chemical databases and supplier information.

| Property | Value | Source |

| IUPAC Name | 2-(2-methoxyphenyl)-1,3-thiazolidine | [3] |

| CAS Number | 40790-78-1 | [3] |

| Molecular Formula | C₁₀H₁₃NOS | [3] |

| Molecular Weight | 195.28 g/mol | [3] |

| Physical Form | Oil | [3] |

| InChI | InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | [3] |

| InChIKey | HJPJOKSJGDFDBQ-UHFFFAOYSA-N | [3] |

Solubility Profile

While quantitative solubility data for this compound is not extensively documented, general solubility characteristics can be inferred from its structure and the properties of related thiazolidine derivatives. As an oily substance with both polar (amine, ether, thioether) and non-polar (phenyl ring) regions, it is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Its solubility in aqueous solutions is likely to be limited but may be enhanced at lower pH due to the basicity of the thiazolidine nitrogen.

Synthesis of this compound

The synthesis of 2-aryl-thiazolidines is typically achieved through the condensation reaction of an aromatic aldehyde with cysteamine (2-aminoethanethiol).[1] This reaction is a classic example of heterocyclic synthesis and is widely applicable.

General Synthetic Pathway

The logical pathway for the synthesis of this compound involves the reaction of 2-methoxybenzaldehyde with cysteamine.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of 2-aryl-thiazolidines.[1][4] Optimization of reaction time, temperature, and purification may be necessary.

Materials:

-

2-Methoxybenzaldehyde

-

Cysteamine hydrochloride

-

A suitable base (e.g., triethylamine, sodium hydroxide)

-

Anhydrous ethanol

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 equivalent) in anhydrous ethanol. To this solution, add the base (1.1 equivalents) and stir for 15-20 minutes at room temperature to liberate the free amine.

-

Aldehyde Addition: To the stirred solution of free cysteamine, add 2-methoxybenzaldehyde (1.0 equivalent) dropwise.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. As this compound is an oil, purification is typically achieved by column chromatography on silica gel.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods as outlined in the following section. The expected molecular weight can be verified by mass spectrometry.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this exact compound are not widely published, the expected spectral features can be predicted based on its structure and data from closely related analogues.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the protons of the thiazolidine ring.

-

Aromatic Protons (4H): These will appear in the range of δ 6.8-7.5 ppm. The ortho, meta, and para protons on the methoxyphenyl ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets).

-

CH Proton (1H): The proton at the 2-position of the thiazolidine ring (methine proton) is expected to appear as a singlet or a triplet (if coupled to the adjacent NH proton) in the range of δ 5.5-6.5 ppm.

-

OCH₃ Protons (3H): A sharp singlet for the methoxy group protons is expected around δ 3.8 ppm.

-

CH₂ Protons (4H): The two methylene groups of the thiazolidine ring will likely appear as multiplets or distinct triplets in the range of δ 3.0-4.0 ppm.

-

NH Proton (1H): A broad singlet for the amine proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (6C): Signals for the six carbons of the phenyl ring will be observed in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be the most downfield.

-

CH Carbon (1C): The methine carbon at the 2-position of the thiazolidine ring is expected to resonate in the range of δ 60-75 ppm.

-

OCH₃ Carbon (1C): The methoxy carbon will appear as a singlet around δ 55 ppm.

-

CH₂ Carbons (2C): The two methylene carbons of the thiazolidine ring will have signals in the aliphatic region, typically between δ 30-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretch (aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

-

C-H Stretch (aliphatic): Bands just below 3000 cm⁻¹ are due to the C-H stretching of the methylene and methoxy groups.

-

C=C Stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹ are indicative of the aromatic ring.

-

C-O Stretch (ether): A strong absorption band is expected in the range of 1230-1270 cm⁻¹ for the aryl-alkyl ether.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 195, corresponding to the molecular weight of this compound.

-

Isotope Peak (M+2): Due to the presence of a sulfur atom, an M+2 isotope peak with an intensity of approximately 4.4% relative to the molecular ion peak is expected.

-

Fragmentation Pattern: Common fragmentation pathways for thiazolidines involve cleavage of the ring. The fragmentation of this compound would likely involve the loss of the methoxyphenyl group or fragmentation of the thiazolidine ring itself.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the functional groups present: the secondary amine, the thioether, and the aromatic ring.

-

N-Alkylation and N-Acylation: The secondary amine of the thiazolidine ring is nucleophilic and can readily undergo reactions with electrophiles such as alkyl halides and acyl chlorides to form N-substituted derivatives.

-

Oxidation of the Sulfur Atom: The thioether linkage can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. Therefore, the phenyl ring is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Stability and Storage: this compound, being an oil containing an amine and a thioether, should be stored in a cool, dark place under an inert atmosphere to prevent oxidation and degradation. It is advisable to handle the compound in a well-ventilated area or a fume hood.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][8][9][10]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area.[2][8][9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2][8][9][10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[2][8][9][10]

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry, owing to its thiazolidine core and the electronic influence of the 2-methoxyphenyl substituent. This guide has provided a detailed overview of its known and predicted physical and chemical properties, a general synthesis protocol, and an outline of its expected spectroscopic characteristics. While there is a need for further experimental determination of some of its properties, the information presented here serves as a solid foundation for researchers and drug development professionals working with this and related compounds. The versatile reactivity of the thiazolidine ring and the activated aromatic system offers numerous possibilities for the synthesis of novel derivatives with potentially enhanced biological activities.

References

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. Available at: [Link]

- Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives.

- Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one deriv

-

Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC - NIH. Available at: [Link]

- Crystal and molecular structure of (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one.

- Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives.

- Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher.

- Safety D

- The 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one for the imino...

- synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)- 3-substituted-thiazolidin-4-ones as anticonvulsants. Rasayan Journal of Chemistry.

- Safety D

-

Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC - NIH. Available at: [Link]

- NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - THIAZOLIDIONE. IJNRD.

-

(PDF) Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. ResearchGate. Available at: [Link]

- 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry.

- Supporting Inform

-

Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. NIH. Available at: [Link]

- Wiley-VCH 2007 - Supporting Inform

- Supporting inform

-

103181-68-6 2-[(2-甲氧基苯氧基)甲基]-噻唑烷cas号... 盖德化工网. Available at: [Link]

- 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar Publisher.

-

.

-

Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available at: [Link]

-

Synthesis, spectral and biological evaluation of some new thiazolidinones and thiazoles based on t-3-alkyl-r-2,c-6-diarylpiperidin-4-ones. PubMed. Available at: [Link]

-

Thiazolidine,2-(4-methoxyphenyl)- | CAS#:31404-08-7. Chemsrc. Available at: [Link]

- Angene Chemical - Safety D

- Safety D

-

3D QSAR analysis of 2-(substituted aryl)-thiazolidine-4-carboxamides as potent antitubercular agents. PubMed. Available at: [Link]

- 1H- and 13C-NMR for. The Royal Society of Chemistry.

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0237877). NP-MRD. Available at: [Link]

-

1H NMR Spectrum (CHEM003978). ContaminantDB. Available at: [Link]

-

(PDF) Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. ResearchGate. Available at: [Link]

-

A 1H NMR study of the oligonucleotide binding of [(en)Pt(mu-dpzm)2Pt(en)]Cl4. PubMed. Available at: [Link]

-

Sulfone, methyl phenyl. the NIST WebBook. Available at: [Link]

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. echemi.com [echemi.com]

- 4. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchps.com [jchps.com]

- 6. Crystal and molecular structure of (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. aksci.com [aksci.com]

- 9. aobchem.com [aobchem.com]

- 10. biosynth.com [biosynth.com]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(2-Methoxyphenyl)thiazolidine

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 2-(2-Methoxyphenyl)thiazolidine using microwave-assisted organic synthesis (MAOS). Thiazolidine derivatives are significant scaffolds in medicinal chemistry, and their synthesis is of considerable interest. Microwave irradiation offers a green and time-saving alternative to conventional heating methods, often leading to higher yields and purity. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and includes expected analytical data for product verification, thereby offering a self-validating system for researchers.

Introduction: The Significance of Thiazolidines and the Advent of Microwave Synthesis

Thiazolidine heterocycles are a cornerstone in the architecture of many biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The core structure, a five-membered ring containing both sulfur and nitrogen atoms, provides a versatile scaffold for chemical modification and drug design. The target molecule, this compound, incorporates a methoxy-substituted aromatic ring, a common feature in many pharmaceutical agents that can influence their binding affinity and pharmacokinetic properties.